molecular formula C8HF5O3 B13537023 Oxo-pentafluorophenyl-acetic acid

Oxo-pentafluorophenyl-acetic acid

Cat. No.: B13537023
M. Wt: 240.08 g/mol
InChI Key: LSBXSIGZDLYSIY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(pentafluorophenyl)acetic acid typically involves the reaction of pentafluorobenzene with glyoxylic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Industrial Production Methods

On an industrial scale, the production of 2-oxo-2-(pentafluorophenyl)acetic acid may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can further enhance the scalability of the synthesis, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(pentafluorophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-oxo-2-(pentafluorophenyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-oxo-2-(pentafluorophenyl)acetic acid involves its interaction with various molecular targets. The pentafluorophenyl group can enhance the compound’s binding affinity to specific enzymes or receptors, influencing biological pathways. The oxoacetic acid moiety can participate in hydrogen bonding and other interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-2-(pentafluorophenyl)acetic acid stands out due to its unique combination of a pentafluorophenyl group and an oxoacetic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable tool in various scientific disciplines .

Properties

Molecular Formula

C8HF5O3

Molecular Weight

240.08 g/mol

IUPAC Name

2-oxo-2-(2,3,4,5,6-pentafluorophenyl)acetic acid

InChI

InChI=1S/C8HF5O3/c9-2-1(7(14)8(15)16)3(10)5(12)6(13)4(2)11/h(H,15,16)

InChI Key

LSBXSIGZDLYSIY-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)C(=O)O

Origin of Product

United States

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